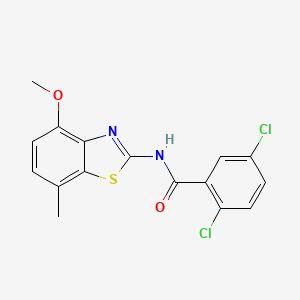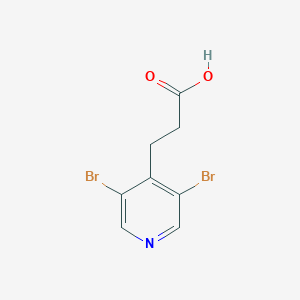![molecular formula C12H15Cl2N3O3S B2378356 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 309278-23-7](/img/structure/B2378356.png)
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Potential in Diabetes Treatment
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide and its derivatives have been researched for their potential in treating type II diabetes. A study synthesized S-substituted derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl} -4-phenyl-4H-1,2,4-triazol3-thiol, finding them to be potent inhibitors of α-glucosidase enzyme, potentially more effective than the commercial α-glucosidase inhibitor acarbose (Aziz ur-Rehman et al., 2018).
Role in Enzyme Inhibition
Research on N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives has shown their effectiveness in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are vital targets in treating conditions like Alzheimer's disease. The study also used molecular docking to understand the binding interactions of these compounds with AChE and BChE human proteins (H. Khalid, A. Rehman, M. Abbasi, 2014).
Antibacterial Potential
Compounds derived from this compound have shown promising antibacterial properties. For instance, a study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores demonstrated moderate to high antibacterial activity against several bacterial strains, including Gram-negative bacteria (Kashif Iqbal et al., 2017).
Antioxidant and Anticancer Applications
Another study explored the synthesis of sulfonyl hydrazones with piperidine derivatives, focusing on their antioxidant capacity and anticholinesterase activity. These compounds showed significant lipid peroxidation inhibitory activity and potential as antioxidants (Nurcan Karaman et al., 2016). Additionally, derivatives of this chemical structure have been evaluated as potential anticancer agents. A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and found some compounds to exhibit strong anticancer potential (A. Rehman et al., 2018).
properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O3S/c13-9-1-2-10(14)11(7-9)21(19,20)17-5-3-8(4-6-17)12(18)16-15/h1-2,7-8H,3-6,15H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCYYYGAIMVLGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

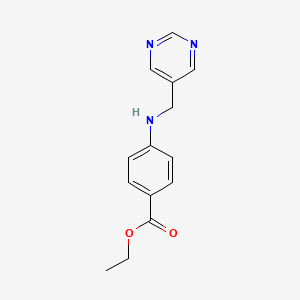
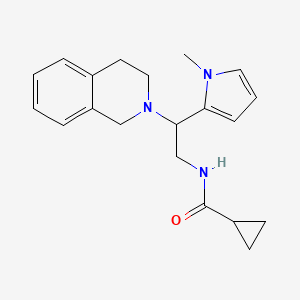
![5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2378275.png)



![3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2378282.png)
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-2-phenyl-1,3-thiazole](/img/structure/B2378283.png)

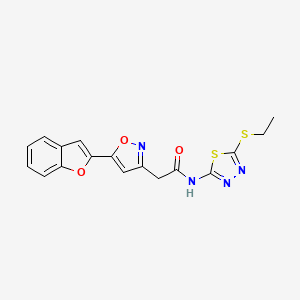
![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)
